5-(2-Methylphenyl)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-2-3-5-7(6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRCHMYEBAVDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187978-78-5 | |
| Record name | 5-(2-methylphenyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Crystallographic Characterization of Imidazolidine 2,4 Dione Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For imidazolidine-2,4-dione derivatives, ¹H and ¹³C NMR provide definitive information about the electronic environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy In the ¹H NMR spectrum of a typical 5-phenyl-substituted imidazolidine-2,4-dione, distinct signals corresponding to the aromatic protons, the methine proton at the C5 position, the N-H protons of the imidazolidine (B613845) ring, and the substituent protons are observed.
For the related compound, (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the aromatic protons appear as a multiplet in the range of δ 7.41–7.71 ppm. The single proton at the C5 position (H-5) characteristically appears as a singlet at approximately δ 5.52 ppm. The methyl group protons on the phenyl ring present as a sharp singlet around δ 2.49 ppm. The N-H proton of the imidazolidine ring is typically observed further downfield as a singlet, for instance at δ 9.21 ppm.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The most downfield signals correspond to the carbonyl carbons of the imidazolidine-2,4-dione ring. For example, in (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the signals for the C4 and C2 carbonyls appear at δ 156.2 ppm and δ 172.3 ppm, respectively.
The carbon at the C5 position is observed at a chemical shift of around δ 60.2 ppm. The aromatic carbons resonate in the typical region of δ 127-139 ppm. The methyl carbon of the tolyl group gives a signal at approximately δ 21.1 ppm.
Table 1: Representative NMR Data for a Substituted Imidazolidine-2,4-dione Analog| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|---|
| -CH₃ | 2.49 (s, 3H) | 21.1 | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione |
| C5-H | 5.52 (s, 1H) | 60.2 | |
| Aromatic-H | 7.41–7.71 (m, 9H) | 127.2–138.4 | |
| N-H | 9.21 (s, 1H) | - | |
| C=O (C4) | - | 156.2 | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione |
| C=O (C2) | - | 172.3 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-(2-Methylphenyl)imidazolidine-2,4-dione, the key characteristic vibrations are associated with the N-H and C=O bonds of the hydantoin (B18101) ring and the C-H bonds of the aromatic and methyl groups.
The IR spectra of imidazolidine-2,4-dione derivatives typically show strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These often appear in the region of 1715-1773 cm⁻¹. For instance, in 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, two distinct C=O peaks are observed at 1773 and 1719 cm⁻¹. The N-H stretching vibrations of the amide groups in the ring are also prominent, typically appearing as broad bands in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching is usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
Table 2: Typical IR Absorption Frequencies for Imidazolidine-2,4-dione Derivatives| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Compound Data (cm⁻¹) |
|---|---|---|---|
| N-H | Stretching | 3200-3400 | 3412, 3245 |
| Aromatic C-H | Stretching | 3000-3100 | 3058 |
| Aliphatic C-H | Stretching | 2850-3000 | 2921 |
| C=O | Stretching | 1700-1780 | 1773, 1719 |
| Aromatic C=C | Stretching | 1450-1600 | 1602 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound (C₁₀H₁₀N₂O₂), the expected molecular weight is approximately 190.19 g/mol .
In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. The fragmentation of the imidazolidine-2,4-dione ring is a key diagnostic feature. A common fragmentation pathway involves the cleavage of the bonds adjacent to the C5 position.
For example, the mass spectrum of the related compound 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione shows a molecular ion peak at m/z 208. Significant fragment ions are observed at m/z 193 (loss of CH₃), 165 (loss of CH₃ and CO), 137, and 122 (base peak, corresponding to the fluorophenylmethyl cation). A similar pattern would be anticipated for this compound, with fragmentation leading to the formation of a stable 2-methylbenzyl cation.
Table 3: Predicted and Analogous Mass Spectrometry Data| Compound | Molecular Formula | Molecular Weight (g/mol) | Key m/z values |
|---|---|---|---|
| This compound | C₁₀H₁₀N₂O₂ | 190.19 | 190 (M⁺, predicted) |
| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | C₁₀H₉FN₂O₂ | 208.19 | 208 (M⁺), 193, 122 (base peak) |
| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | C₁₆H₁₄N₂O₂ | 266.29 | 266 (M⁺), 119 (base peak) |
X-ray Crystallography for Three-Dimensional Molecular Structure and Intermolecular Interactions
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not described, analysis of similar structures reveals key features.
The imidazolidine-2,4-dione (hydantoin) ring is generally found to be nearly planar. For instance, in 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, the ring has an r.m.s. deviation of 0.012 Å. The dihedral angle between the plane of the imidazolidine ring and the attached phenyl ring is a significant conformational parameter. In 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, this angle is 89.3°, indicating a nearly perpendicular arrangement. In 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, the dihedral angle is 65.55°.
A crucial aspect of the crystal structure is the network of intermolecular hydrogen bonds. The N-H groups of the hydantoin ring act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. These N-H···O interactions link molecules together, often forming one-dimensional chains or more complex three-dimensional frameworks that stabilize the crystal lattice.
Table 4: Crystallographic Data from Analogous Imidazolidine-2,4-dione Structures| Parameter | 5-(4-hydroxyphenyl)imidazolidine-2,4-dione | 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione |
|---|---|---|
| Imidazolidine Ring Conformation | Nearly Planar (r.m.s. deviation = 0.012 Å) | Coplanar (mean deviation = 0.015 Å) |
| Dihedral Angle (Imidazolidine/Phenyl) | 89.3° | 65.55° |
| Key Intermolecular Interactions | N—H⋯O and O—H⋯O hydrogen bonds | N—H⋯O hydrogen bonds |
| Resulting Crystal Structure | Three-dimensional framework | One-dimensional chains |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to confirm its elemental composition and purity.
For this compound, the molecular formula is C₁₀H₁₀N₂O₂. The theoretical elemental composition can be calculated based on its molecular weight of 190.19 g/mol .
Theoretical Calculation:
Carbon (C): (10 * 12.011) / 190.19 * 100% = 63.15%
Hydrogen (H): (10 * 1.008) / 190.19 * 100% = 5.30%
Nitrogen (N): (2 * 14.007) / 190.19 * 100% = 14.73%
Experimental values from a synthesized and purified sample should closely match these theoretical values, typically within a ±0.4% margin of error, to validate the empirical formula. For example, the elemental analysis of the related compound 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (C₁₀H₉FN₂O₂) showed experimental values of C 57.62%, H 4.38%, and N 13.60%, which are in close agreement with the calculated values of C 57.69%, H 4.36%, and N 13.46%.
Table 5: Elemental Analysis Data Comparison| Element | Theoretical % for C₁₀H₁₀N₂O₂ | Experimental % for C₁₀H₉FN₂O₂ | Theoretical % for C₁₀H₉FN₂O₂ |
|---|---|---|---|
| Carbon (C) | 63.15 | 57.62 | 57.69 |
| Hydrogen (H) | 5.30 | 4.38 | 4.36 |
| Nitrogen (N) | 14.73 | 13.60 | 13.46 |
Computational Chemistry and Molecular Modeling in Imidazolidine 2,4 Dione Research
Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazolidine-2,4-dione derivatives, 2D and 3D-QSAR models have been successfully developed to predict their potency against various biological targets.
In a notable study focusing on imidazolidine-2,4-dione derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These models provide insights into how different structural features influence inhibitory activity. The CoMSIA model proved to be highly predictive for PTP1B inhibitory activities. nih.gov The statistical robustness of these models is crucial for their predictive power. nih.govresearchgate.net
Another investigation into PTP1B inhibitors utilized both multiple linear regression (MLR) and artificial neural network (ANN) methods for a comprehensive QSAR analysis of thirty-nine imidazolidine-2,4-dione derivatives. researchgate.net This study highlighted the superiority of the artificial neural network approach over traditional linear regression methods in predicting antidiabetic activity. researchgate.net The insights gained from the contour maps generated by these models are instrumental in guiding the molecular design of novel and more potent imidazolidine-2,4-dione derivatives. nih.gov
Table 1: Statistical Parameters of a 3D-QSAR (CoMSIA) Model for Imidazolidine-2,4-dione Derivatives as PTP1B Inhibitors
| Parameter | Value | Description |
|---|---|---|
| q² | 0.777 | Cross-validated correlation coefficient, indicating good internal predictive ability. |
| r² | 0.999 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and actual activity. |
| SEE | 0.013 | Standard Error of Estimate, indicating the accuracy of the predictions. |
| r²_pred | 0.836 | Predictive r-squared for the external test set, confirming the model's external predictive power. |
Data sourced from a study on PTP1B inhibitors. nih.gov
Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as an imidazolidine-2,4-dione derivative, and its protein target at the atomic level.
Docking studies have been instrumental in exploring the binding modes of imidazolidine-2,4-dione derivatives with various biological targets. For instance, simulations have been performed to understand their interactions with the androgen receptor, suggesting a potential application in prostate cancer research. edu.krdedu.krd In the context of diabetes, docking analyses have provided insights into how these compounds bind to Protein Tyrosine Phosphatase 1B (PTP1B), a key target for type 2 diabetes treatment. nih.govnih.govnih.gov These studies reveal crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site, such as His214, Cys215, and Ser216 in the P-loop region of PTP1B. nih.gov
Furthermore, molecular docking has been applied to investigate the potential of these derivatives as inhibitors of virulence factors in bacteria like Pseudomonas aeruginosa by exploring binding interactions with quorum-sensing receptors LasR and RhlR. nih.gov Similarly, their potential as selective COX-2 inhibitors has been evaluated, with docking scores indicating strong affinities and identifying key hydrophobic and hydrophilic interactions within the enzyme's active site. najah.edu These simulations are often followed by molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complexes over time. nih.govnajah.edu
Table 2: Examples of Protein Targets and Key Interacting Residues for Imidazolidine-2,4-dione Derivatives from Docking Studies
| Target Protein | Therapeutic Area | Key Interacting Residues |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes | His214, Cys215, Ser216 |
| Androgen Receptor | Prostate Cancer | Not specified in detail |
| Cyclooxygenase-2 (COX-2) | Inflammation | Hydrophobic and hydrophilic residues |
| P. aeruginosa LasR/RhlR | Bacterial Infections | Not specified in detail |
| B-cell lymphoma-2 (Bcl-2) | Cancer | Not specified in detail |
Information compiled from multiple studies. edu.krdedu.krdnih.govnih.govnajah.edunih.gov
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is a powerful tool in drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. nih.govnih.gov These models serve as templates for designing new molecules or for searching large compound databases in a process known as virtual screening. nih.govbenthamscience.com
The imidazolidine-2,4-dione scaffold itself is considered an active pharmacophore, valued for its ability to form key interactions with biological targets. edu.krdedu.krd A pharmacophore model typically includes features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). nih.gov The imidazolidine-2,4-dione core contains two N-H groups (potential HBDs) and two carbonyl groups (potential HBAs), which are crucial for forming hydrogen bonds with receptor sites. edu.krd
Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target protein's active site (structure-based). nih.gov Once a model is created and validated, it can be used to screen virtual libraries to identify novel compounds that match the pharmacophoric features. This approach efficiently filters large databases to find potential hits that are most likely to bind to the target of interest, significantly streamlining the initial stages of drug discovery. benthamscience.comresearchgate.net
Table 3: Common Pharmacophoric Features of the Imidazolidine-2,4-dione Scaffold
| Feature Type | Number in Core | Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | 2 (N-H groups) | Forms hydrogen bonds with acceptor groups on the target protein. |
| Hydrogen Bond Acceptor (HBA) | 2 (C=O groups) | Forms hydrogen bonds with donor groups on the target protein. |
| Hydrophobic/Aromatic Moiety | 1 (at C5 position) | Engages in hydrophobic or aromatic interactions within the binding pocket. |
Based on the fundamental structure of 5-substituted imidazolidine-2,4-diones. edu.krd
Quantum Chemical Calculations (DFT, QM) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 5-(2-Methylphenyl)imidazolidine-2,4-dione. These methods provide detailed information about molecular orbitals, charge distribution, and chemical reactivity, which are fundamental to understanding a molecule's behavior and its interactions with biological targets.
DFT calculations, often using functionals like B3LYP, are used to determine the optimized geometry and electronic structure of imidazolidine-2,4-dione derivatives. edu.krd These calculations can predict various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and stability.
These computational methods are also essential for studying reaction mechanisms and the relative stability of different molecular forms, such as tautomers. edu.krdedu.krd By calculating the total energy of different tautomeric forms, researchers can identify the most stable structure under specific conditions. edu.krd The results from quantum chemical calculations complement experimental data and provide a theoretical foundation for interpreting the structure-activity relationships observed in QSAR and docking studies.
Table 4: Applications of Quantum Chemical Calculations in Imidazolidine-2,4-dione Research
| Calculation/Parameter | Information Provided | Relevance |
|---|---|---|
| Geometry Optimization | Provides the most stable 3D structure of the molecule. | Essential for accurate docking and QSAR studies. |
| HOMO/LUMO Energies | Determines the molecule's ability to donate or accept electrons. | Helps in predicting chemical reactivity and interaction sites. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies regions prone to electrophilic or nucleophilic attack. |
| Total Energy Calculations | Compares the stability of different isomers or tautomers. | Used to determine the most prevalent form of the molecule. |
General applications of DFT in medicinal chemistry. edu.krd
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds, particularly the bond connecting the phenyl ring to the imidazolidine (B613845) core.
Computational studies can predict the preferred conformation of the molecule, which is typically the one with the lowest energy. For substituted imidazolidine-2,4-diones, the conformation can be influenced by the configuration (Z or E) at exocyclic double bonds, if present. researchgate.net For this compound, the orientation of the 2-methylphenyl group relative to the five-membered ring is a key conformational feature that would be explored using computational methods to understand how it fits into a receptor's binding site.
Tautomerism, the interconversion of structural isomers, is also a critical aspect of the imidazolidine-2,4-dione ring system. The core ring can exist in several tautomeric forms, including keto-enol and different imidic acid forms. Theoretical studies, often employing DFT, have been conducted to evaluate the relative energies and stability of these tautomers. edu.krd Such studies have shown that the diketo form is generally the most stable, but the relative stability can be influenced by substituents and the surrounding environment. edu.krd Understanding the predominant tautomeric and conformational states is crucial for accurately modeling ligand-receptor interactions.
Molecular Mechanisms of Action and Structure Activity Relationships of Imidazolidine 2,4 Dione Derivatives
Cellular Pathway Modulation
Imidazolidine-2,4-dione derivatives have demonstrated notable effects on cellular pathways that are critical to cell survival, proliferation, and death. These compounds can trigger programmed cell death, halt the cell division cycle, and interfere with key signaling cascades that are often dysregulated in diseases like cancer.
A primary mechanism by which hydantoin (B18101) derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cells from proliferating.
Research on a potent azaspiro hydantoin derivative, known as ASHD, has shown that it can inhibit the growth of leukemic cells. core.ac.uk Treatment with ASHD leads to both cell cycle arrest and apoptosis. core.ac.uk Flow cytometry analysis of leukemic cells treated with ASHD revealed a significant increase in both early and late-stage apoptotic cells, confirming its role in activating cell death pathways. core.ac.uk Further analysis indicated that ASHD treatment halts the cell cycle, thereby inhibiting the proliferation of these cancer cells. core.ac.uk
Similarly, other studies on related heterocyclic compounds, such as thiazolidine-2,4-dione derivatives, have shown significant increases in the total apoptotic rate in breast cancer cell lines (MCF-7), with a concurrent arrest of the cell cycle in the S phase. nih.gov Imidazole-2-thiones, another related class, also induce apoptosis, with some derivatives increasing the late apoptosis population in MCF-7 cells from 0.26% to over 28%. nih.gov These findings across structurally similar compounds underscore the potential of the core heterocyclic ring in designing agents that can effectively trigger cancer cell death and halt proliferation.
Table 1: Effect of Imidazole-2-thione Derivatives on Apoptosis in MCF-7 Cells
| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 0.37 ± 0.11 | 0.26 ± 0.06 |
| Compound 5b | 15.3 ± 0.50 | 22.7 ± 0.43 |
| Compound 5h | 16.5 ± 0.64 | 28.4 ± 0.62 |
| Doxorubicin (Reference) | 8.3 ± 0.53 | 31.3 ± 0.62 |
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial cascade that regulates cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. bio-connect.nlnih.govresearchgate.net The inhibition of this pathway is a key strategy in cancer therapy. nih.gov
While direct evidence for 5-(2-Methylphenyl)imidazolidine-2,4-dione is limited, studies on structurally related compounds point towards the potential for this class to disrupt critical signaling pathways. For instance, certain 3-(2-aminoethyl)-5-ene-thiazolidine-2,4-diones, which are close structural analogs, have been identified as potential multitarget anticancer agents that act by inhibiting the PI3K/Akt signaling cascade. mdpi.com
Beyond the PI3K/Akt/mTOR pathway, other imidazolidine-2,4-dione derivatives have been found to inhibit components of the MAP kinase signal transduction pathway, specifically the enzymes MEK1 and MEK2. researchgate.net This pathway is also central to regulating cell proliferation and survival, and its inhibition is beneficial in treating cell proliferative disorders. researchgate.net
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway. This family includes both anti-apoptotic members (like Bcl-2 itself) that prevent cell death, and pro-apoptotic members (like BAD) that promote it. The ratio of these proteins is critical in determining a cell's fate.
Several imidazolidine-2,4-dione derivatives have been specifically designed as inhibitors of anti-apoptotic Bcl-2 proteins, making them promising candidates for cancer therapy. nih.gov Mechanistic studies have provided clear evidence of this modulation. For example, the azaspiro hydantoin derivative ASHD was found to induce apoptosis in leukemia cells by altering the expression of key Bcl-2 family proteins. core.ac.uk Western blot analysis showed that ASHD treatment led to a significant downregulation of the anti-apoptotic BCL2 protein and a concurrent upregulation of the pro-apoptotic BAD protein. core.ac.uk This shift in the BCL2/BAD ratio favors the induction of apoptosis, providing a clear mechanism for the compound's anticancer activity. core.ac.uk
Antimicrobial Mechanisms of Action
Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for a range of antimicrobial activities. ceon.rs While many compounds show moderate antibacterial and weak antifungal effects, the precise mechanisms of action can vary. ceon.rs
A critical target for antibacterial agents is the bacterial cell wall, a structure essential for bacterial survival that is absent in human cells. Some imidazolidine-2,4-dione derivatives have been specifically designed to interfere with this pathway.
Research has focused on designing novel imidazolidine-2,4-diones as inhibitors of InhA (enoyl acyl carrier protein reductase). researchgate.net This enzyme is a crucial target involved in the biosynthesis of the mycolic acid layer of the cell wall in Mycobacterium tuberculosis. researchgate.net Furthermore, molecular docking studies on the related 5-benzylidenethiazolidin-4-one scaffold have shown a probable inhibitory interaction with E. coli MurB. mdpi.com The MurB enzyme plays a key role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. mdpi.com This suggests that a likely mechanism of antibacterial action for some of these derivatives is the disruption of cell wall integrity. researchgate.netmdpi.com
While interference with protein synthesis is a common mechanism for many antibiotics, the reviewed literature on imidazolidine-2,4-dione derivatives does not prominently feature this as a primary mode of action. Instead, alternative antimicrobial mechanisms have been identified for this class of compounds.
One such mechanism is the inhibition of bacterial virulence factors. A study on novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives found that they could counteract the pathogenicity of Pseudomonas aeruginosa. nih.gov These compounds were shown to inhibit the expression of virulence factors such as protease, hemolysin, and pyocyanin, which are controlled by quorum-sensing systems. By disarming the bacteria rather than killing them outright, these compounds represent an alternative antimicrobial strategy. nih.gov
Membrane Permeabilization and Integrity Disruption
Imidazolidine-2,4-dione derivatives, commonly known as hydantoins, can exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes. researchgate.net Certain derivatives have been shown to interfere with the synthesis of the bacterial cell wall, which can lead to cell lysis and death. researchgate.net In fungal pathogens, the disruption of cell membrane integrity is a key mechanism of action for some hydantoin-based antifungal agents, ultimately causing cell lysis. researchgate.net
The antimicrobial activity of hydantoins is influenced by their specific chemical structures. kg.ac.rs For instance, studies on various substituted hydantoins have demonstrated that their effectiveness varies depending on the type of microorganism and the specific substitutions on the hydantoin ring. kg.ac.rsresearchgate.net While the broad mechanism involves compromising the cell envelope, the precise interactions leading to membrane permeabilization can differ between derivatives.
Inhibition of Viral Replication (e.g., targeting DNA polymerase)
The antiviral potential of hydantoin derivatives is a significant area of research. researchgate.net These compounds have demonstrated activity against a range of viruses, such as herpes simplex virus (HSV) and vaccinia virus. researchgate.netnih.gov The primary antiviral mechanism often involves the inhibition of critical viral processes, including replication. researchgate.net
A key target for some hydantoin derivatives is the viral DNA polymerase. researchgate.net By inhibiting this enzyme, the compounds effectively halt the synthesis of new viral DNA, thereby preventing the virus from multiplying. researchgate.net For example, specific hydantoin derivatives have been reported to inhibit HSV replication specifically by targeting its DNA polymerase. researchgate.net Structure-activity relationship studies have revealed that lipophilicity plays a crucial role in the antiviral activity of these compounds. Derivatives featuring lipophilic substituents like phenyl, cycloalkyl, or benzhydryl groups have shown notable pharmacological activities, including antiviral effects. nih.govjddtonline.info An example is 3-benzhydryl-5-isopropyl hydantoin, which exhibited a selective inhibitory effect against the vaccinia virus. nih.govsemanticscholar.orgscilit.com
Ergosterol (B1671047) Synthesis Inhibition in Fungal Pathogens
Hydantoin derivatives exhibit potent antifungal properties against a variety of pathogenic fungi, including Candida albicans and Aspergillus niger. researchgate.net One of the primary mechanisms underlying this activity is the inhibition of ergosterol synthesis. researchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.
The inhibition of ergosterol biosynthesis disrupts the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. nih.gov This mechanism is characteristic of the widely used azole class of antifungal drugs, which target the enzyme lanosterol (B1674476) 14-α-demethylase. nih.govresearchgate.net While it is established that certain hydantoin-based agents effectively inhibit ergosterol synthesis, the precise enzymatic targets within the pathway may vary. researchgate.net However, it should be noted that this is not a universal mechanism for all related heterocyclic compounds, as some imidazole (B134444) derivatives have been found to exert their antifungal effects without inhibiting ergosterol synthesis. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound and Analogues
The biological activity of imidazolidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the hydantoin ring. nih.gov Extensive research has focused on understanding the structure-activity relationships (SAR) by modifying the C5 and N-1/N-3 positions to optimize potency and selectivity for various therapeutic targets. researchgate.net
Impact of Substitution at the C5 Position on Biological Activity
The C5 position of the hydantoin scaffold is a critical determinant of biological activity. The introduction of different substituents at this position can significantly modulate the pharmacological profile of the molecule. An aromatic ring, such as a phenyl group, at the C5 position is often considered essential for potent activity in many contexts. cutm.ac.in
Research has shown that 5-aryl-substituted hydantoins generally exhibit strong biological effects. researchgate.net The nature of the C5 substituent can direct the compound's activity; for example, in the context of anticonvulsant activity, aryl groups at C5 are associated with efficacy against grand mal seizures, whereas smaller alkyl groups tend to be more effective for petit mal seizures. cutm.ac.in Furthermore, lipophilic substituents at C5, including phenyl and cycloalkyl groups, have been linked to enhanced pharmacological activity in general. jddtonline.info Conversely, replacing bulky groups with a simple hydrogen atom can, in some cases, retain significant biological activity, as seen in certain antischistosomal hydantoins. nih.gov
| C5 Substituent | Observed Biological Effect | Reference |
|---|---|---|
| Phenyl or other aromatic group | Considered essential for many biological activities. | cutm.ac.in |
| Aryl groups | Associated with potent activity, including anti-grandmal anticonvulsant effects. | researchgate.netcutm.ac.in |
| Lower alkyl groups | Can contribute to sedation and are linked to anti-petit mal anticonvulsant activity. | cutm.ac.in |
| Lipophilic groups (e.g., phenyl, cycloalkyl) | Correlated with higher overall pharmacological activity. | jddtonline.info |
| Hydrogen (replacing a larger group) | Can retain significant activity (e.g., antischistosomal). | nih.gov |
| Fused bicyclic structures | Demonstrated high antimicrobial activity. | kg.ac.rs |
Influence of N-Substitution Patterns on Potency and Selectivity
Modifications at the N-1 and N-3 positions of the imidazolidine-2,4-dione ring are crucial for fine-tuning the potency, selectivity, and pharmacokinetic properties of these compounds. nih.govresearchgate.net The ability to alter these positions provides a strategic advantage in drug design, allowing for the optimization of interactions with biological targets.
For instance, N-methylation has been shown to alter the anticonvulsant profile of hydantoins, decreasing efficacy against electroshock-induced seizures while enhancing it against chemically induced ones. cutm.ac.in In the development of selective inhibitors for various enzymes, specific substitution patterns on N-aryl groups can be critical. Studies on hydantoin derivatives as ABCB1 inhibitors found that methoxy (B1213986) or fluoride (B91410) substitutions at the ortho-position of a phenylpiperazine ring attached to the hydantoin core resulted in the most potent compounds, whereas meta-positional substitutions were detrimental to activity. ekb.eg This highlights the sensitivity of the biological target to the electronic and steric properties conferred by N-substituents.
| Position | Substituent Type/Pattern | Observed Biological Effect | Reference |
|---|---|---|---|
| N-1 / N-3 | General alkyl or aryl substitution | Allows for optimization of pharmacokinetic properties and target selectivity. | nih.govresearchgate.net |
| N-Alkyl | N-Methylation | Alters anticonvulsant profile (decreased electroshock, increased chemoshock activity). | cutm.ac.in |
| N-1 | Various substitutions | Some N-1 substituted analogs retained antischistosomal activity. | nih.gov |
| N-Aryl | Ortho-methoxy or ortho-fluoro on a phenylpiperazine ring | Led to the most potent ABCB1 inhibition. | ekb.eg |
| N-Aryl | Meta-methoxy on a phenylpiperazine ring | Resulted in decreased ABCB1 inhibition. | ekb.eg |
Bioisosteric Replacements within the Hydantoin Scaffold
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound's physicochemical properties, improve its biological activity, or circumvent toxicity issues while retaining its fundamental interaction with the biological target. nih.govresearchgate.net A bioisostere is a functional group or molecule that has similar chemical or physical characteristics to another, which allows for its exchange. cambridgemedchemconsulting.com The hydantoin scaffold itself can be considered a bioisostere and is also amenable to internal bioisosteric replacements. nih.govnih.gov
One common bioisosteric modification of the hydantoin ring is the replacement of one of the carbonyl (C=O) groups at the C2 or C4 position with a thiocarbonyl (C=S) group to yield a thiohydantoin. cutm.ac.in Thiohydantoins often retain or exhibit modified biological activities; for example, they have shown efficacy against chemically induced convulsions and have demonstrated in vitro activity against the parasite S. mansoni. cutm.ac.innih.gov
The entire hydantoin ring can also serve as a bioisostere for other chemical groups. For instance, it has been effectively used as a weak carboxylic acid isostere in the design of selective inhibitors for the vesicular glutamate (B1630785) transporter (VGLUT). nih.gov Furthermore, in a successful application of a "scaffold hopping" strategy, a hydantoin moiety was used to replace a rhodanine (B49660) core, leading to the development of a new series of potent inhibitors for the anti-apoptotic Bcl-2 protein. ekb.eg This demonstrates the versatility of the imidazolidine-2,4-dione structure as a privileged scaffold in drug discovery. researchgate.net
Enzymatic and Biocatalytic Applications of Hydantoin Derivatives
Hydantoinases and Related Enzymes in Chiral Amino Acid Synthesis
The enzymatic production of optically pure amino acids from racemic 5-monosubstituted hydantoins is a well-established industrial process often referred to as the "hydantoinase process". researchgate.net This multi-enzyme cascade is highly efficient for producing both D- and L-amino acids, which are crucial building blocks for pharmaceuticals and other fine chemicals. The process typically involves a trio of key enzymes that work in concert to achieve high yields and enantiopurity. researchgate.net
The core of this process is the stereoselective hydrolysis of the hydantoin (B18101) ring. This reaction is catalyzed by a class of enzymes known as hydantoinases (cyclic amidohydrolases), which exhibit enantioselectivity, meaning they preferentially act on either the D- or L-enantiomer of the hydantoin substrate. researchgate.net For instance, a D-selective hydantoinase will hydrolyze the D-enantiomer of a 5-substituted hydantoin to the corresponding D-N-carbamoyl-α-amino acid, leaving the L-hydantoin unreacted. researchgate.net
Following the initial hydrolysis, a second enzyme, an N-carbamoyl-α-amino acid amidohydrolase (often called N-carbamoylase), catalyzes the hydrolysis of the N-carbamoyl-amino acid to the final, optically pure α-amino acid, releasing ammonia (B1221849) and carbon dioxide. researchgate.net This step is typically highly enantiospecific. To ensure a theoretical yield of 100%, a third enzyme, a hydantoin racemase, is crucial. This enzyme facilitates the continuous in-situ racemization of the unreacted hydantoin enantiomer. This racemization provides a constant supply of the substrate for the stereoselective hydantoinase, driving the reaction to completion and allowing for the complete conversion of the initial racemic mixture into a single desired amino acid enantiomer. researchgate.net
A prominent industrial example of this process is the synthesis of D-p-hydroxyphenylglycine, an important side chain for the semi-synthetic antibiotic amoxicillin, from D,L-5-(4-hydroxyphenyl)hydantoin. researchgate.netgoogle.com While specific studies on the enzymatic conversion of 5-(2-Methylphenyl)imidazolidine-2,4-dione are not detailed in the reviewed literature, its structural similarity to other 5-arylhydantoins suggests its potential as a substrate for a similar enzymatic cascade to produce optically pure 2-methylphenylglycine.
Table 1: Key Enzymes in the Hydantoinase Process and Their Functions
| Enzyme Class | Abbreviation | Function |
|---|---|---|
| Hydantoinase | - | Catalyzes the stereoselective ring-opening hydrolysis of a 5-monosubstituted hydantoin to its corresponding N-carbamoyl-amino acid. |
| N-Carbamoyl-α-amino acid amidohydrolase | N-Carbamoylase | Catalyzes the enantiospecific hydrolysis of an N-carbamoyl-amino acid to a free amino acid, ammonia, and carbon dioxide. |
Dynamic Kinetic Resolution (DKR) Processes Utilizing Hydantoin Substrates
Dynamic Kinetic Resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of conventional kinetic resolution of racemates. In a DKR process, the kinetic resolution of one enantiomer is combined with the continuous in-situ racemization of the remaining, unreactive enantiomer. This allows for the complete conversion of a racemic starting material into a single, enantiomerically pure product, achieving a theoretical yield of up to 100%.
The "hydantoinase process" is a prime example of a successful industrial DKR. The process effectively couples the enantioselective hydrolysis of one hydantoin enantiomer (the resolution step) with the rapid racemization of the other (the racemization step).
The key steps in the DKR of a racemic hydantoin substrate are as follows:
Enantioselective Hydrolysis : A stereoselective hydantoinase acts on one enantiomer of the racemic 5-monosubstituted hydantoin (e.g., the D-enantiomer), converting it to the corresponding N-carbamoyl-amino acid.
Racemization : The remaining, unreacted L-hydantoin is continuously converted back into the D-enantiomer by a hydantoin racemase. This racemization ensures that the substrate for the hydantoinase is never depleted.
Hydrolysis to Amino Acid : The N-carbamoyl-amino acid intermediate is then irreversibly hydrolyzed by an N-carbamoylase to the desired optically pure amino acid. The irreversibility of this final step helps to drive the entire process forward.
This integrated system ensures that the entire racemic mixture of the hydantoin substrate is ultimately funneled into the production of a single enantiomer of the target amino acid. The efficiency of the DKR process depends on the relative rates of the enzymatic hydrolysis and the racemization. For an ideal DKR, the rate of racemization should be equal to or faster than the rate of the enantioselective hydrolysis to prevent the depletion of the reactive enantiomer.
Table 2: Steps in the Dynamic Kinetic Resolution of a Hydantoin Substrate
| Step | Process | Catalyst | Description |
|---|---|---|---|
| 1 | Enantioselective Resolution | D- or L-Hydantoinase | One enantiomer of the racemic hydantoin is selectively hydrolyzed. |
| 2 | Racemization | Hydantoin Racemase | The remaining, non-hydrolyzed hydantoin enantiomer is converted to the reactive enantiomer. |
Development of Whole-Cell Biocatalysts for Hydantoin Transformations
While the use of isolated and purified enzymes offers high specificity, industrial-scale applications often favor the use of whole-cell biocatalysts. Whole-cell systems, which utilize intact microbial cells containing the desired enzymes, present several significant advantages over cell-free enzyme preparations.
One of the primary benefits of whole-cell biocatalysis is the elimination of the need for costly and time-consuming enzyme purification. The enzymes remain within their natural cellular environment, which can enhance their stability and activity. Furthermore, for processes that require multiple enzymes, such as the hydantoinase cascade, a single recombinant microorganism can be engineered to co-express all the necessary enzymes (hydantoinase, N-carbamoylase, and hydantoin racemase). This "designer cell" approach simplifies the production of the biocatalyst and ensures the optimal ratio of the different enzymatic activities.
Whole-cell systems also provide a solution for cofactor-dependent reactions, as the necessary cofactors are naturally present and can be regenerated by the cell's own metabolic machinery. Although the hydantoinase process itself is not cofactor-dependent, this is a major advantage for other biocatalytic applications. The cell wall also acts as a protective barrier, shielding the enzymes from harsh reaction conditions.
Table 3: Comparison of Isolated Enzymes vs. Whole-Cell Biocatalysts
| Feature | Isolated Enzymes | Whole-Cell Biocatalysts |
|---|---|---|
| Purity | High | Lower (enzymes are part of a complex cell matrix) |
| Cost | High (due to purification) | Low (no purification needed) |
| Stability | Generally lower | Often higher (enzymes are in their natural environment) |
| Cofactor Regeneration | Requires external addition | In-situ regeneration by cellular metabolism |
| Multi-enzyme Systems | Requires co-immobilization or sequential addition | Can be co-expressed in a single microorganism |
| Mass Transfer Limitations | Minimal | Can be significant (cell membrane barrier) |
| Side Reactions | Minimal | Possible due to other cellular enzymes |
Future Perspectives and Research Challenges in 5 2 Methylphenyl Imidazolidine 2,4 Dione Research
Rational Design and Development of Novel Imidazolidine-2,4-dione Analogues
The future of developing analogues of 5-(2-Methylphenyl)imidazolidine-2,4-dione lies in a rational, structure-based design approach. Traditional methods of discovery are progressively being replaced by computer-aided drug design (CADD), which allows for the creation of molecules with specific desired properties. nih.gov This involves modifying the core structure—for instance, by introducing different substituents at the N-1, N-3, and C-5 positions of the hydantoin (B18101) ring—to enhance biological activity, selectivity, and pharmacokinetic properties. mdpi.com
The design process often begins with identifying a biological target and understanding its three-dimensional structure. Molecular docking studies can then predict how different analogues of this compound might bind to a target receptor. For example, research on other imidazolidine-2,4-dione derivatives has utilized CADD to design potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes research. nih.gov By analyzing the binding interactions, researchers can rationally introduce functional groups to the 2-methylphenyl ring or other parts of the molecule to improve binding affinity and selectivity.
A significant challenge in this area is the accurate prediction of a molecule's behavior in vivo. While computational models are powerful, they must be continuously refined with experimental data. The synthesis and biological evaluation of designed compounds provide crucial feedback to improve the predictive power of the models, creating an iterative cycle of design, synthesis, and testing that accelerates the development of new therapeutic agents. researchgate.net
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. researchgate.netresearchgate.net While compounds like Phenytoin (B1677684) are well-known for their anticonvulsant properties, the broader class has demonstrated potential as anti-arrhythmic, antimicrobial, antidiabetic, and anti-inflammatory agents. ceon.rsresearchgate.netbepls.commdpi.com This diversity suggests that this compound and its future analogues may have therapeutic potential beyond currently recognized applications.
Future research will likely focus on high-throughput screening of imidazolidine-2,4-dione libraries against a wide range of biological targets to uncover novel activities. For instance, derivatives have been synthesized and evaluated as inhibitors of bacterial virulence factors, specifically targeting the quorum-sensing receptors in Pseudomonas aeruginosa. nih.gov Another study highlighted the antinociceptive effects of a 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione derivative in mice, suggesting a potential role in pain management, possibly mediated by anti-inflammatory mechanisms. mdpi.com The discovery that certain derivatives act as PTP1B inhibitors opens a pathway for developing new treatments for diabetes. nih.govresearchgate.net
A key challenge is target deconvolution—identifying the specific biological molecule (e.g., enzyme or receptor) responsible for an observed pharmacological effect. Unraveling the mechanism of action is crucial for optimizing lead compounds and predicting potential side effects. The exploration of new therapeutic areas for these compounds represents a significant opportunity to address unmet medical needs.
| Derivative Class | Reported Biological Activity | Potential Therapeutic Application | Reference(s) |
| 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) | Anticonvulsant, Sodium channel blocker | Epilepsy, Neuropathic pain | bepls.commdpi.com |
| General Imidazolidine-2,4-diones | PTP1B Inhibition | Diabetes | nih.govresearchgate.net |
| Various N-3 and C-5 substituted derivatives | Antiarrhythmic, Antidiabetic | Cardiac arrhythmia, Diabetes | researchgate.netmdpi.com |
| Fused bicyclic hydantoin derivatives | Antibacterial, Antifungal | Infectious diseases | ceon.rs |
| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione | Antinociceptive, Anti-inflammatory | Pain management | mdpi.com |
| Specific substituted derivatives | Inhibition of bacterial virulence factors | Infections (e.g., P. aeruginosa) | nih.gov |
Advancements in Sustainable and Green Synthetic Methodologies
The chemical synthesis of imidazolidine-2,4-dione derivatives is an area where green chemistry principles can make a substantial impact. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and multi-step procedures that generate significant waste. organic-chemistry.orgmdpi.com The future of synthesizing this compound and its analogues will increasingly rely on the development of sustainable and eco-friendly methods.
Recent research has highlighted several green approaches applicable to this class of compounds:
Use of Green Solvents: Water has been successfully used as a solvent for the synthesis of phenytoin (5,5-diphenylimidazolidine-2,4-dione), offering a much more environmentally friendly alternative to traditional organic solvents. bepls.com
Catalysis: The use of recyclable nanocatalysts, such as ZnMnO3@Ni(OH)2, in aqueous media has been demonstrated for the synthesis of related heterocyclic compounds. rsc.org Such catalysts can be recovered and reused multiple times, reducing waste and cost.
Microwave-Assisted Synthesis: Microwave irradiation has been employed to synthesize derivatives like 5-(4-Fluorobenzylidene)imidazolidine-2,4-dione, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.net
Multicomponent Reactions: Designing synthetic routes where multiple starting materials react in a single step to form the final product improves atom economy and reduces the number of purification steps required. mdpi.com
The primary challenge is to develop green methods that are not only sustainable but also efficient, scalable, and economically viable for industrial-scale production. Adapting these novel methodologies to the specific synthesis of this compound will be a key focus for future synthetic chemistry research.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including novel imidazolidine-2,4-dione analogues. astrazeneca.comcrimsonpublishers.com These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, thereby accelerating the entire drug discovery pipeline.
In the context of this compound research, AI and ML can be applied in several ways:
Predictive Modeling: Machine learning algorithms, such as artificial neural networks (ANN), can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. One study successfully used an ANN model to predict the antidiabetic activity of imidazolidine-2,4-dione derivatives as PTP1B inhibitors, demonstrating superiority over classical regression methods. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. By learning the underlying rules of chemical structures and their biological activities, these models can propose novel imidazolidine-2,4-dione analogues that are optimized for a specific target. crimsonpublishers.com
Experiment Automation: AI can be integrated with robotic systems to create closed-loop discovery platforms. In such a system, an AI model designs a set of candidate molecules, a robot synthesizes and tests them, and the results are fed back to the AI to refine its next set of predictions, creating a highly efficient cycle of discovery. utoronto.ca
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(2-Methylphenyl)imidazolidine-2,4-dione and its derivatives?
- The compound is typically synthesized via cyclization reactions using substituted benzoyl chlorides or isothiocyanates. For example, substituted benzoyl chlorides react with 5-(4-aminophenyl/benzyl)imidazolidine-2,4-dione to form N-benzoyl-N'-phenylthiourea derivatives . Catalytic hydrogenation of benzylidene intermediates is another method, yielding derivatives with antidepressant activity . Key parameters include solvent selection, reaction time, and purification via recrystallization or chromatography .
Q. How are imidazolidine-2,4-dione derivatives characterized for structural confirmation?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding. For example, in compound 24 (a derivative), ¹H NMR revealed chemical shifts at δ 9.14 (s, 1H) and coupling constants (J=2.8 Hz) for methyl groups . Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) and high-resolution MS (HRMS) validate molecular weights (e.g., [M+H]+ = 245.1 for trifluoromethyl derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for imidazolidine-2,4-dione derivatives with bulky substituents?
- Yields vary with substituent steric effects and reaction conditions. For example, 5-methyl-5-(4-(trifluoromethoxy)phenyl) derivatives achieved 59% yield using excess 2-chloro-1-(2,4-difluorophenyl)ethan-1-one and prolonged reaction times . Continuous flow reactors in industrial settings improve scalability, while column chromatography ensures purity .
Q. What mechanistic insights explain the biological activity of this compound derivatives?
- Derivatives exhibit bioactivity via hydrogen bonding and enzyme inhibition. For instance, 5-(4-dimethylaminobenzyl) derivatives antagonize tetrabenazine-induced ptosis (ED50 = 42 mg/kg) by modulating neurotransmitter pathways without inhibiting monoamine oxidase . Hydantoin rings interact with biological targets via nitrogen coordination, as seen in hypoglycemic agents .
Q. How do crystallographic studies resolve structural discrepancies in imidazolidine-2,4-dione derivatives?
- Single-crystal X-ray diffraction reveals dihedral angles (e.g., 65.55° between hydantoin and benzene rings) and hydrogen-bonded 1D chains. Bond distances (e.g., C=O at 1.21–1.24 Å) confirm planarity and validate synthetic integrity .
Data Contradiction Analysis
Q. How should researchers address conflicting yield data in imidazolidine-2,4-dione synthesis?
- Contradictions arise from substituent reactivity and purification methods. For example, compound 24 (25% yield) and 25 (45% yield) differ due to electron-withdrawing groups (chloro vs. methoxy) affecting intermediate stability . Reproducibility requires strict control of stoichiometry, temperature, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
